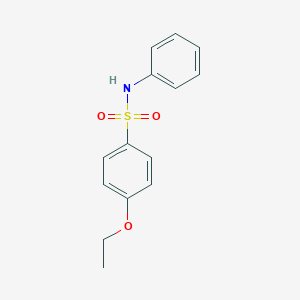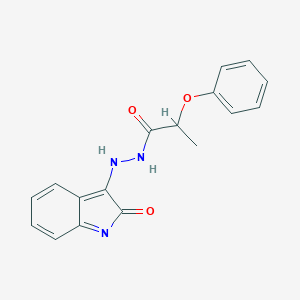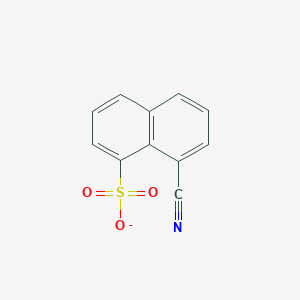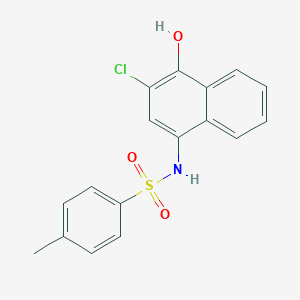
Prephenic acid
Overview
Description
Prephenic acid is an oxo dicarboxylic acid that consists of 4-hydroxycyclohexa-2,5-diene-1-carboxylic acid substituted by a 2-carboxy-2-oxoethyl group at position 1. It has a role as a plant metabolite and an Escherichia coli metabolite. It is a conjugate acid of a prephenate(2-) and a (1s,4s)-prephenate(2-).
Prephenate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Neurospora crassa with data available.
Prephenate is a metabolite found in or produced by Saccharomyces cerevisiae.
Scientific Research Applications
Enzymatic Role in Amino Acid Biosynthesis
- Nonaromatizing Decarboxylation : Prephenic acid is involved in the biosynthesis of nonproteinogenic amino acids through nonaromatizing decarboxylation, diversifying the metabolic fate of this compound (Mahlstedt, Fielding, Moore, & Walsh, 2010).
- Plant Phenylalanine Biosynthesis : this compound aminotransferases in plants direct carbon flux from this compound to arogenate, playing a pivotal role in plant phenylalanine biosynthesis (Maeda, Yoo, & Dudareva, 2011).
Evolution and Biochemistry
- Evolution of Phenylalanine Biosynthesis : The evolutionary history and molecular changes in enzymes responsible for phenylalanine biosynthesis through prephenate in plants have been explored, revealing unique insights into the biochemistry of these pathways (Dornfeld et al., 2014).
Isotope Effects and Metabolic Engineering
- Isotope Effect on Enzymatic Reactions : The (13)C isotope effect on the conversion of prephenate to phenylpyruvate by prephenate dehydratase suggests a concerted reaction mechanism, providing insights into enzymatic catalysis (Van Vleet et al., 2010).
- Optimizing Selection Systems in Biosynthesis : Metabolic engineering has been used to optimize in vivo selection systems for the conversion of prephenate to phenylpyruvate, highlighting the potential for manipulating this compound pathways in microbial production systems (Kleeb et al., 2007).
Spectroscopic Studies and Antibiotic Production
- Spectroscopic Interaction Studies : Studies on the interaction of oxidovanadium(IV) with this compound using spectroscopic techniques have been conducted, providing valuable chemical insights (Lezama, Rojo, & Ferrer, 2010).
- Antibiotic and Intermediate Biosynthesis : this compound has been identified as a precursor in the biosynthesis of certain antibiotics, illustrating its role in the metabolic rerouting from aromatic amino acid synthesis to antibiotic synthesis (Crawford et al., 2011).
Structural and Functional Analysis
- Structural Insights into Enzymatic Regulation : Crystal structure studies of prephenate dehydratase have provided insights into its allosteric regulation by L-phenylalanine, shedding light on the structural basis of its function (Tan et al., 2008).
Pathogen-Related Studies
- Mycobacterium tuberculosis Enzyme Study : Research on the prephenate dehydratase from Mycobacterium tuberculosis has revealed its regulation by aromatic amino acids and its requirement for both catalytic and regulatory domains for optimum activity, important for understanding bacterial phenylalanine biosynthesis (Prakash, Pathak, & Hasnain, 2005).
Properties
CAS No. |
126-49-8 |
|---|---|
Molecular Formula |
C10H10O6 |
Molecular Weight |
226.18 g/mol |
IUPAC Name |
1-(2-carboxy-2-oxoethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C10H10O6/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14/h1-4,6,11H,5H2,(H,13,14)(H,15,16) |
InChI Key |
FPWMCUPFBRFMLH-UHFFFAOYSA-N |
SMILES |
C1=CC(C=CC1O)(CC(=O)C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(C=CC1O)(CC(=O)C(=O)O)C(=O)O |
| 126-49-8 | |
physical_description |
Solid |
Synonyms |
1-carboxy-4-hydroxy-2,5-cyclohexadiene-1-pyruvic acid prephenate prephenic acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B230272.png)



![7-Oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-11-carbonitrile](/img/structure/B230277.png)
![N'-(3-bromobenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B230280.png)



![Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester](/img/structure/B230288.png)


![1-N',3-N'-bis[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide](/img/structure/B230294.png)
